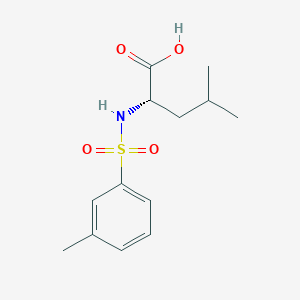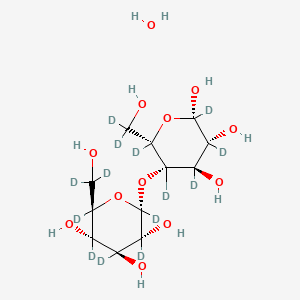
Maltose monohydrate-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltose monohydrate-d14 is a deuterium-labeled form of maltose monohydrate. Maltose, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of maltose monohydrate-d14 involves the incorporation of deuterium into maltose monohydrate. This can be achieved through chemical synthesis where deuterium oxide (D2O) is used as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of starch to produce maltose, followed by deuterium labeling. The process includes:
- Hydrolysis of starch using α-amylase to produce maltose.
- Deuterium labeling by dissolving maltose in deuterium oxide and allowing the exchange reaction to occur.
- Purification of the labeled compound through crystallization and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Maltose monohydrate-d14 undergoes various chemical reactions, including:
Oxidation: Maltose can be oxidized to form maltobionic acid.
Reduction: Reduction of maltose can yield sorbitol.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like bromine water or nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Oxidation: Maltobionic acid.
Reduction: Sorbitol.
Substitution: Hydrogen-labeled maltose.
Applications De Recherche Scientifique
Maltose monohydrate-d14 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of maltose monohydrate-d14 involves its role as an energy source for bacteria. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme activities. The compound interacts with enzymes such as α-glucosidase, which hydrolyzes maltose into glucose molecules. This process is crucial for understanding carbohydrate metabolism and the effects of deuterium substitution on metabolic profiles .
Comparaison Avec Des Composés Similaires
Maltose monohydrate: The non-deuterated form of maltose.
Isomaltose: A disaccharide with glucose molecules linked by an α(1→6) bond.
Cellobiose: A disaccharide with glucose molecules linked by a β(1→4) bond
Uniqueness: Maltose monohydrate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and biochemical research .
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
374.40 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
Clé InChI |
WSVLPVUVIUVCRA-AAEFPXILSA-N |
SMILES isomérique |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


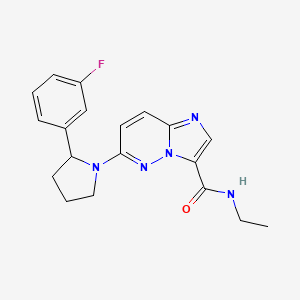
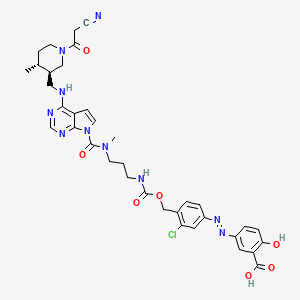
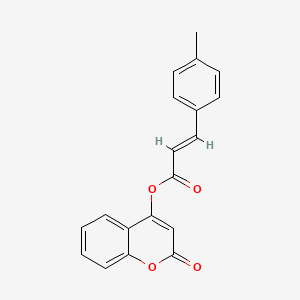
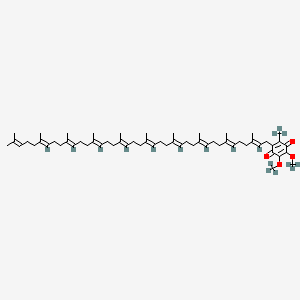
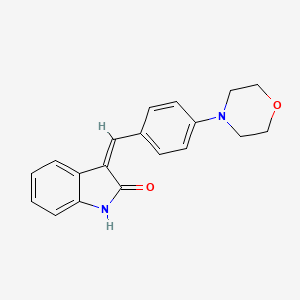
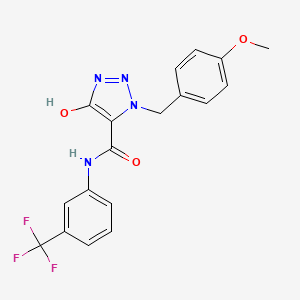
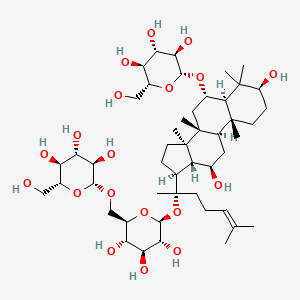
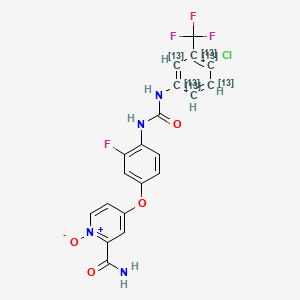
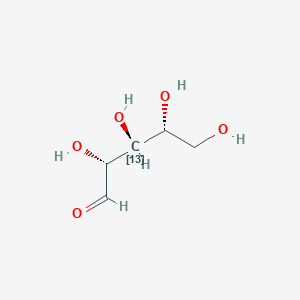
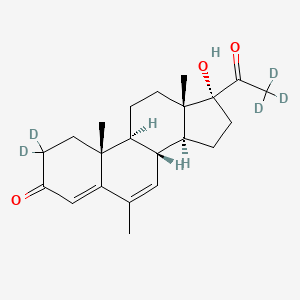
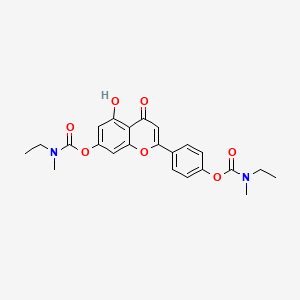
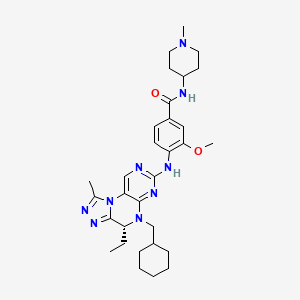
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
